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A Head-to-Head Look at Two Host-Targeting Antivirals

The emergence of drug-resistant influenza strains necessitates the development of novel

antiviral therapeutics. Host-targeting antivirals (HTAs), which inhibit cellular functions essential

for viral replication, present a promising strategy with a potentially higher barrier to resistance

than direct-acting antivirals (DAAs). This guide provides a comparative analysis of two such

HTAs, Meds433 and brequinar, both inhibitors of human dihydroorotate dehydrogenase

(hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway critical for influenza

virus replication.

Mechanism of Action: Targeting a Key Cellular
Pathway
Both Meds433 and brequinar exert their antiviral effects by inhibiting the hDHODH enzyme.[1]

[2] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the

de novo synthesis of pyrimidines (uridine and cytidine).[1][3] Viruses, including influenza, are

heavily reliant on the host cell's nucleotide pool for the replication of their genetic material.[2]

By blocking hDHODH, Meds433 and brequinar deplete the intracellular pyrimidine supply,

thereby inhibiting viral RNA synthesis and subsequent replication.[1][2] The antiviral activity of

both compounds can be reversed by the addition of exogenous uridine or orotate, confirming

their mechanism of action.[1]
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Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by Meds433 and brequinar.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15576010?utm_src=pdf-body-img
https://www.benchchem.com/product/b15576010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Efficacy Against Influenza Virus
In vitro studies have demonstrated that Meds433 is a more potent inhibitor of both influenza A

(IAV) and influenza B (IBV) replication compared to brequinar. The tables below summarize the

50% (EC50) and 90% (EC90) effective concentrations of both compounds in different cell lines.

Influenza A (IAV) Meds433 Brequinar

A549 Cells

EC50 (µM) 0.064 ± 0.01 0.495 ± 0.027

EC90 (µM) 0.264 ± 0.002 Not Reported

MDCK Cells

EC50 (µM) 0.141 ± 0.021 0.780 ± 0.012

EC90 (µM) 0.256 ± 0.052 Not Reported

Calu-3 Cells

EC50 (µM) 0.055 ± 0.003 Not Reported

EC90 (µM) 0.675 ± 0.05 Not Reported
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Influenza B (IBV) Meds433 Brequinar

A549 Cells

EC50 (µM) 0.065 ± 0.005 0.273 ± 0.014

EC90 (µM) 0.365 ± 0.09 Not Reported

MDCK Cells

EC50 (µM) 0.170 ± 0.019 1.07 ± 0.07

EC90 (µM) 0.330 ± 0.013 Not Reported

Calu-3 Cells

EC50 (µM) 0.052 ± 0.006 Not Reported

EC90 (µM) 0.807 ± 0.08 Not Reported

The data consistently shows that Meds433 has a lower EC50 and EC90 than brequinar,

indicating greater potency against the tested influenza strains in various cell models.[3]

Preclinical and Clinical Development Status
Meds433: As of late 2022, Meds433 has demonstrated potent in vitro anti-influenza activity,

and the published research suggests that further evaluation in preclinical animal models of

influenza infection is warranted.[1] There is no publicly available information on in vivo efficacy

against influenza or progression into clinical trials for this indication.

Brequinar: Brequinar has a more extensive history of clinical investigation, having been studied

for immunosuppression in organ transplantation and as an anti-cancer agent.[4] While these

applications were not brought to market, it has provided a significant amount of clinical data.[5]

More recently, brequinar has been repurposed and investigated as a broad-spectrum antiviral,

with clinical trials initiated for COVID-19.[6][7] Its in vitro activity against a wide range of RNA

viruses, including influenza, is documented.[2]
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The comparative efficacy data for Meds433 and brequinar against influenza were primarily

generated using two key experimental assays: the Virus Yield Reduction Assay (VRA) and the

Plaque Reduction Assay (PRA).[3]

Virus Yield Reduction Assay (VRA)
This assay quantifies the amount of infectious virus produced by infected cells in the presence

of the antiviral compounds.

Cell Seeding: A549 or Calu-3 cells are seeded in 24-well plates.

Drug Treatment: Cells are treated with increasing concentrations of Meds433 or brequinar.

Infection: Cells are then infected with influenza A or B virus at a multiplicity of infection (MOI)

of 0.001 PFU/cell.

Incubation: The infected cells are incubated for a set period, typically 48 hours.

Virus Titration: The supernatant containing the progeny virus is collected, and the viral titer is

determined by a plaque assay on MDCK cells.

Data Analysis: The EC50 and EC90 values are calculated based on the reduction in viral

yield compared to untreated control cells.

Plaque Reduction Assay (PRA)
This assay measures the ability of the antiviral compounds to inhibit the formation of viral

plaques, which represent areas of cell death caused by viral replication.

Cell Seeding: MDCK cells are seeded in 24-well plates to form a confluent monolayer.

Pre-treatment: The cell monolayers are pre-treated with increasing concentrations of

Meds433 or brequinar for 1 hour prior to infection.

Infection: The cells are infected with a low dose of influenza A or B virus (e.g., 50 PFU/well).

Overlay: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are

overlaid with a medium containing the respective compound and a semi-solid substance like
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Avicel to restrict virus spread to adjacent cells.

Incubation: The plates are incubated until visible plaques are formed.

Plaque Visualization and Counting: The cells are fixed and stained, and the viral plaques are

counted microscopically.

Data Analysis: The EC50 and EC90 values are calculated as the drug concentrations that

reduce the number of plaques by 50% and 90%, respectively, compared to the untreated

virus control.
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Experimental Workflow for Antiviral Assays
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Caption: Workflow of the Virus Yield and Plaque Reduction Assays.
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Both Meds433 and brequinar are promising host-targeting antiviral candidates against

influenza, acting through the inhibition of the de novo pyrimidine biosynthesis pathway. The

available in vitro data clearly indicates that Meds433 is significantly more potent than brequinar

in inhibiting the replication of both influenza A and B viruses. However, brequinar has a more

established clinical history, having undergone trials for other indications, and is currently being

investigated for COVID-19. For researchers and drug development professionals, Meds433
represents a highly potent next-generation hDHODH inhibitor that warrants further preclinical

and clinical investigation for influenza treatment. Brequinar, while less potent in vitro against

influenza, benefits from a larger existing dataset on its clinical safety and pharmacology, which

could potentially accelerate its development as a broad-spectrum antiviral. Future preclinical in

vivo studies for Meds433 and influenza-specific clinical trials for both compounds will be crucial

in determining their ultimate therapeutic potential.
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[https://www.benchchem.com/product/b15576010#comparing-the-efficacy-of-meds433-and-
brequinar-against-influenza]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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